7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one
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Overview
Description
7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the imidazo[2,1-f]purinone core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-f]purinone core.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom with a fluorophenyl group using a suitable fluorinating agent.
Methoxylation: The methoxy group is introduced through methylation reactions using methylating agents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents.
Reduction: The compound can undergo reduction reactions to convert the carbonyl group back to a hydroxy group.
Substitution: The fluorophenyl and methoxyphenyl groups can participate in substitution reactions, where the fluorine or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone or aldehyde, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor interaction: Modulating receptor activity by acting as an agonist or antagonist.
Signal transduction pathways: Affecting cellular signaling pathways, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-chlorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one
- 7-(4-bromophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one
- 7-(4-methylphenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and bioactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
7-(4-fluorophenyl)-6-(4-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O3/c1-25-18-17(19(28)24-21(25)29)26-11-16(12-3-5-13(22)6-4-12)27(20(26)23-18)14-7-9-15(30-2)10-8-14/h3-11H,1-2H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCWVAFUDUHJSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3C=C(N(C3=N2)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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